molecular formula C10H20N2 B8193511 rel-(2R,2'S)-2,2'-Bipiperidine

rel-(2R,2'S)-2,2'-Bipiperidine

Cat. No.: B8193511
M. Wt: 168.28 g/mol
InChI Key: CLBJZAWCBRAMRZ-AOOOYVTPSA-N
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Description

rel-(2R,2’S)-2,2’-Bipiperidine: is a chiral compound consisting of two piperidine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,2’S)-2,2’-Bipiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine derivatives.

    Formation of the Bipiperidine Core: The two piperidine rings are connected through a series of reactions, often involving nucleophilic substitution or coupling reactions.

    Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired rel-(2R,2’S) isomer.

Industrial Production Methods

In an industrial setting, the production of rel-(2R,2’S)-2,2’-Bipiperidine may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Automated Separation: Employing high-throughput chiral separation techniques to efficiently isolate the desired isomer.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,2’S)-2,2’-Bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    N-Oxides: From oxidation reactions.

    Reduced Piperidines: From reduction reactions.

    Substituted Piperidines: From substitution reactions.

Scientific Research Applications

rel-(2R,2’S)-2,2’-Bipiperidine has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: Employed in the development of novel materials with unique properties.

    Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism by which rel-(2R,2’S)-2,2’-Bipiperidine exerts its effects involves:

    Molecular Targets: The compound interacts with specific receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    rel-(2R,2’R)-2,2’-Bipiperidine: Another diastereomer with different stereochemistry.

    rel-(2S,2’S)-2,2’-Bipiperidine: The enantiomer of the rel-(2R,2’S) isomer.

    2,2’-Bioxirane: A structurally related compound with different functional groups.

Uniqueness

rel-(2R,2’S)-2,2’-Bipiperidine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise chiral control.

Properties

IUPAC Name

(2S)-2-[(2R)-piperidin-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBJZAWCBRAMRZ-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H]2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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